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Compound of Interest

Compound Name: 1,1,2-Trimethoxyethane

Cat. No.: B050907

Spectroscopic Data for 1,1,2-Trimethoxyethane:
A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
1,1,2-trimethoxyethane, a versatile solvent and reagent. The following sections detail its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along
with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The structural formula of 1,1,2-trimethoxyethane is CHzOCH2CH(OCHs)2. The spectroscopic
data are consistent with this structure, revealing three distinct proton environments and four
unique carbon environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR) Data
The 'H NMR spectrum of 1,1,2-trimethoxyethane was acquired in deuterated chloroform

(CDCIs) at 90 MHz. The chemical shifts (d) are reported in parts per million (ppm) relative to
tetramethylsilane (TMS).
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. Chemical Shift Lo . .
Signal Multiplicity Integration Assignment
(ppm)
A 4,513 Triplet 1H CH
B 3.442 Singlet 6H (OCHs3)2
C 3.40 Doublet 2H CH:

13C NMR (Carbon NMR) Data

The 13C NMR spectrum was also obtained in CDCls. The chemical shifts (d) are reported in

ppm.
Chemical Shift (ppm) Assignment
102.7 CH
71.8 CH2
59.2 OCHs (on CH2)
53.9 (OCHs)2

Infrared (IR) Spectroscopy

The infrared spectrum was obtained from a liquid film of the sample. The table below lists the

major absorption bands and their corresponding functional groups.

Wavenumber (cm~2) Intensity

Functional Group

Assighment
2995, 2938, 2834 Strong C-H stretch (alkane)
1465, 1378 Medium C-H bend (alkane)
1193, 1126, 1073 Strong C-O stretch (ether)

Mass Spectrometry (MS)
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The mass spectrum was acquired using electron ionization (El). The table below lists the most
abundant fragments and their relative intensities. The molecular ion peak is observed at m/z
120.

Mass-to-Charge Ratio

(miz) Relative Intensity (%) Proposed Fragment
m/z

75 100 [CH(OCHs3)2]*

47 19.4 [CH20CHs]*

31 16.8 [OCHs]*

59 17.2 [C2H302]*

89 15.8 [M - OCHs]*

Experimental Protocols

The following sections provide an overview of the general methodologies for the spectroscopic
techniques cited.

NMR Spectroscopy

A solution of 1,1,2-trimethoxyethane in a deuterated solvent, typically chloroform-d (CDCl3), is
prepared in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for
chemical shift referencing (0 ppm). The sample is placed in the NMR spectrometer.

For *H NMR spectroscopy, a radiofrequency pulse is applied, and the resulting free induction
decay (FID) is recorded. Fourier transformation of the FID yields the NMR spectrum. Key
parameters include the pulse width, acquisition time, and relaxation delay.

For 13C NMR spectroscopy, the procedure is similar, but due to the low natural abundance of
the 13C isotope, a larger number of scans is typically required to achieve an adequate signal-to-
noise ratio. Proton decoupling is commonly employed to simplify the spectrum by removing C-
H coupling, resulting in a spectrum with single lines for each unique carbon atom.

FT-IR Spectroscopy of Liquid Samples
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For the analysis of a pure liquid sample such as 1,1,2-trimethoxyethane, the "liquid film" or
Attenuated Total Reflectance (ATR) method is commonly used.

In the liquid film method, a drop of the liquid is placed between two infrared-transparent salt
plates (e.g., NaCl or KBr). The plates are pressed together to create a thin film of the sample.
The assembly is then placed in the spectrometer's sample holder.

In the ATR method, a drop of the liquid is placed directly onto the surface of a high-refractive-
index crystal (e.g., diamond or zinc selenide). The infrared beam is directed into the crystal and
reflects internally, creating an evanescent wave that penetrates a short distance into the
sample.

In both methods, the sample is irradiated with a broad range of infrared frequencies. The
detector measures the amount of light that passes through (transmission) or is absorbed by the
sample at each frequency. A Fourier transform is then used to convert the raw data into an
infrared spectrum.

Electron lonization Mass Spectrometry (EI-MS)

A small amount of the liquid sample is introduced into the mass spectrometer, where it is
vaporized. The gaseous molecules are then bombarded with a high-energy electron beam
(typically 70 eV). This causes the molecules to ionize, primarily forming a molecular ion (M*) by
losing an electron. The excess energy from the ionization process often causes the molecular
ion to fragment into smaller, charged species.

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight
analyzer), which separates them based on their mass-to-charge ratio (m/z). A detector then
records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 1,1,2-trimethoxyethane.
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General Spectroscopic Analysis Workflow

Sample Preparation
(e.g., dissolution in solvent)

l

Spectrometer Setup
(Parameter Optimization)

Data Acquisition

(NMR, IR, MS)

Data Processing
(e.g., Fourier Transform)

Spectral Analysis
(Peak Picking, Integration)

Structure Elucidation / Confirmation

Click to download full resolution via product page
Caption: A flowchart of the typical steps involved in spectroscopic analysis.

» To cite this document: BenchChem. [Spectroscopic data for 1,1,2-Trimethoxyethane (NMR,
IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b050907#spectroscopic-data-for-1-1-2-
trimethoxyethane-nmr-ir-mass-spec]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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